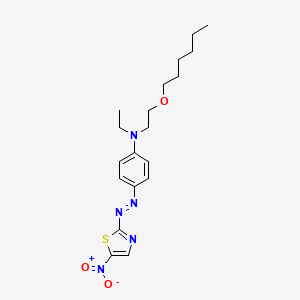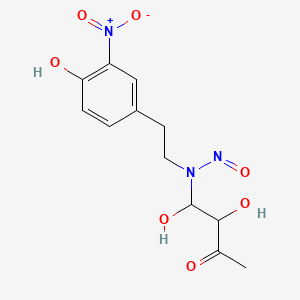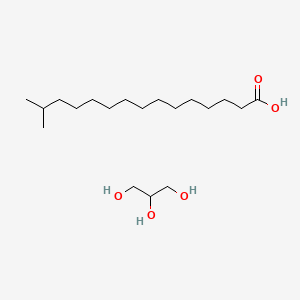
Isohexadecanoic acid, ester with 1,2,3-propanetriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isohexadecanoic acid, ester with 1,2,3-propanetriol is a chemical compound with the molecular formula C19H40O5 and a molecular weight of 348.5179 . It is an ester formed from isohexadecanoic acid and 1,2,3-propanetriol (glycerol). This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isohexadecanoic acid, ester with 1,2,3-propanetriol typically involves the esterification reaction between isohexadecanoic acid and glycerol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with solid acid catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Isohexadecanoic acid, ester with 1,2,3-propanetriol can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield isohexadecanoic acid and glycerol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Isohexadecanoic acid and glycerol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Carboxylic acids and other oxidation products.
Applications De Recherche Scientifique
Isohexadecanoic acid, ester with 1,2,3-propanetriol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and transesterification reactions.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and as an excipient in drug delivery.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emulsifying properties
Mécanisme D'action
The mechanism of action of isohexadecanoic acid, ester with 1,2,3-propanetriol involves its interaction with biological membranes and enzymes. The ester can be hydrolyzed by lipases to release isohexadecanoic acid and glycerol, which can then participate in various metabolic pathways. The compound’s emulsifying properties also play a role in its action in industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecanoic acid, ester with 1,2,3-propanetriol: Similar in structure but with a different fatty acid component.
Decanoic acid, ester with 1,2,3-propanetriol: Another ester with a shorter fatty acid chain
Uniqueness
Isohexadecanoic acid, ester with 1,2,3-propanetriol is unique due to its specific fatty acid component, which imparts distinct physical and chemical properties. Its specific structure allows for unique interactions in biological systems and industrial applications, making it a valuable compound for various research and practical uses .
Propriétés
Numéro CAS |
93820-49-6 |
|---|---|
Formule moléculaire |
C19H40O5 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
14-methylpentadecanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C16H32O2.C3H8O3/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18;4-1-3(6)2-5/h15H,3-14H2,1-2H3,(H,17,18);3-6H,1-2H2 |
Clé InChI |
MRZBVQIHUNLKFA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCCC(=O)O.C(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



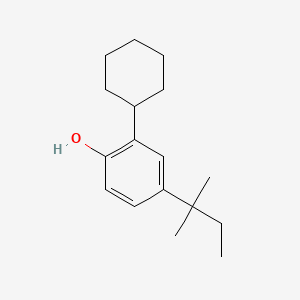

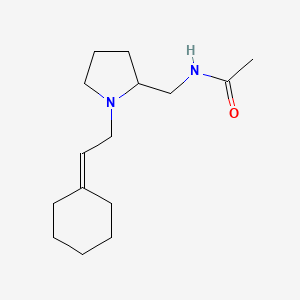

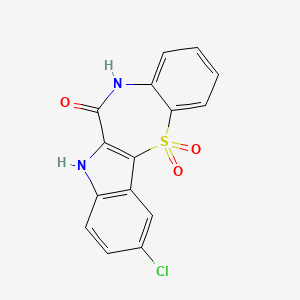
![2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate](/img/structure/B12675616.png)




